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Abstract

Methyl 3-hydroxy-2-methylpropanoate is a bifunctional organic molecule of significant
interest in modern synthetic chemistry. Possessing both a primary alcohol and a methyl ester,
this compound, particularly in its chiral forms, serves as a versatile and valuable building block
for complex molecular architectures. Its structural motifs are integral to a range of
pharmaceuticals, agrochemicals, specialty polymers, and fine chemicals. This guide provides
an in-depth exploration of the core chemical properties, spectroscopic profile, synthesis
methodologies, and key chemical transformations of methyl 3-hydroxy-2-methylpropanoate.
Authored for researchers, chemists, and drug development professionals, this document
synthesizes field-proven insights with established chemical principles, offering detailed
experimental protocols and mechanistic understanding to empower innovation in chemical
synthesis.

Core Chemical and Physical Properties
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Methyl 3-hydroxy-2-methylpropanoate (racemic CAS 42998-03-8) is a clear, colorless to
light yellow liquid.[1] The molecule contains a stereocenter at the C2 position, leading to two
enantiomers: (S)-(+)-methyl 3-hydroxy-2-methylpropanoate (CAS 80657-57-4) and (R)-(-)-
methyl 3-hydroxy-2-methylpropanoate (CAS 72657-23-9).[2] These enantiomers are crucial
starting materials for asymmetric synthesis, where precise stereochemical control is
paramount.[3]

Physicochemical Data

The physical and chemical properties of the racemic mixture and its individual enantiomers are
summarized below. These values are critical for experimental design, dictating choices for
reaction conditions, solvent systems, and purification techniques.
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. (S)-(+)- (R)-(-)-
Property Racemic . . Reference(s)
Enantiomer Enantiomer
methyl 3- methyl (2S)-3- methyl (2R)-3-
hydroxy-2- hydroxy-2- hydroxy-2-
IUPAC Name YErory YAoY Yo [4]
methylpropanoat  methylpropanoat = methylpropanoat
e e e
CAS Number 42998-03-8 80657-57-4 72657-23-9 [2][4]
Molecular
CsH1003 CsH1003 CsH1003 [4]
Formula
Molecular Weight  118.13 g/mol 118.13 g/mol 118.13 g/mol [4]
Colorless to light  Colorless to light o
Appearance o o Colorless liquid [1]
yellow liquid yellow liquid
) ~1.07g/mLat25 1.071g/mLat25 1.066 g/mL at 25
Density (2]
°C °C °C
N _ 74 °Cat 10 74 °Cat10 76-77 °C at 12
Boiling Point [2]
mmHg mmHg mmHg
Refractive Index
~1.425 1.425 1.425 [2]

(n20/D)

Optical Rotation

Not Applicable

[0]D/19 +26°
(c=4in

methanol)

[0]D/19 -26° (c=4

in methanol)

[2]

Flash Point

80 °C (176 °F) -

closed cup

80 °C (176 °F) -

closed cup

80 °C (176 °F) -

closed cup

[2]

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of methyl 3-
hydroxy-2-methylpropanoate. The following data are characteristic of the racemic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides unambiguous structural information by probing the chemical

environment of each proton and carbon atom. Spectra are typically recorded in deuterated

chloroform (CDCIs) with tetramethylsilane (TMS) as an internal standard.

'H NMR Data (400 MHz, CDCls)

Chemical Shift (3)

Multiplicity Integration Assignment
ppm
~3.71 Singlet 3H -OCHs (Ester)
~3.70 - 3.55 Multiplet 2H CH2-OH
~2.70 Multiplet 1H -CH(CHs)-
~2.50 Broad Singlet 1H -OH
~1.18 Doublet 3H -CH(CH3)-

13C NMR Data (100 MHz, CDCIs)

Chemical Shift (6) ppm Assignment

~175.5 C=0 (Ester Carbonyl)
~65.8 CH2-OH

~51.8 -OCHs (Ester)

~44.5 -CH(CHs)-

~13.9 -CH(CHs)-

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of the key functional groups: the hydroxyl group (O-H)

and the ester carbonyl group (C=0).
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Wavenumber (cm~?) Intensity Assignment
3600-3200 Strong, Broad O-H stretch (alcohol)
2980-2880 Medium-Strong C-H stretch (aliphatic)
~1735 Strong, Sharp C=0 stretch (ester)
1300-1000 Strong C-O stretch

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) results in characteristic fragmentation patterns
useful for confirming the molecular weight and structure.[5]

m/z Proposed Fragment
118 [M]* (Molecular lon)
88 [M - CH20]*

87 [M - OCHs]*

59 [COOCHs]*

57 [CH(CH3)COJ*

31 [OCHs]*

Synthesis of Methyl 3-Hydroxy-2-Methylpropanoate

The synthesis of this molecule can be approached through methods that yield the racemic
mixture or through stereoselective routes that provide access to a single enantiomer. The
choice of method is dictated by the desired stereochemistry of the final product.

Racemic Synthesis via Baylis-Hillman Reaction and
Hydrogenation

A reliable and well-documented route to the racemic compound involves a two-step sequence:
a Baylis-Hillman reaction to form the carbon skeleton, followed by a standard hydrogenation to
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reduce the alkene.[1] This approach utilizes readily available starting materials: methyl acrylate
and acetaldehyde.

Workflow for Racemic Synthesis.

Experimental Protocol: Racemic Synthesis
o Step 1: Baylis-Hillman Reaction - Synthesis of Methyl 3-hydroxy-2-methylenebutanoate.

o To a round-bottomed flask equipped with a magnetic stir bar, add methyl acrylate (1.0
mol), acetaldehyde (1.4 mol), and 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.1 mol).[1]

o Seal the flask and stir the mixture at room temperature for 48-72 hours. The progress can
be monitored by TLC or GC-MS.

o Upon completion, dilute the resulting oil with ethyl acetate and wash with water.

o Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

o Purify the crude product by fractional distillation to yield methyl 3-hydroxy-2-
methylenebutanoate.[1]

o Step 2: Hydrogenation.

o Dissolve the purified methyl 3-hydroxy-2-methylenebutanoate (1.0 eq) in methanol or ethyl
acetate in a suitable hydrogenation vessel.

o Add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

o Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (from balloon
pressure to 50 psi, depending on the apparatus).

o Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.

o Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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o Concentrate the filtrate under reduced pressure to yield racemic methyl 3-hydroxy-2-
methylpropanoate, which can be further purified by distillation if necessary.

Asymmetric Synthesis of (S)-Methyl 3-Hydroxy-2-
Methylpropanoate

Access to enantiomerically pure forms is critical for pharmaceutical applications. Asymmetric
catalytic hydrogenation of methyl 2-(hydroxymethyl)acrylate provides a direct route to the (S)-
enantiomer.[6] This process relies on a chiral rhodium catalyst to control the stereochemical
outcome of the hydrogen addition.

Experimental Protocol: Asymmetric Hydrogenation[6]

e In an inert atmosphere glovebox, dissolve the chiral rhodium precursor (e.g.,
[Rh(COD)L]BF4, where L is a chiral phosphine ligand) (1 mol%) and the substrate, methyl 2-
(hydroxymethyl)acrylate (1.0 eq), in a dry, degassed solvent such as dichloromethane or
methanol.

o Transfer the solution to a stainless-steel autoclave.

o Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen
gas.

e Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).

 Stir the reaction at a controlled temperature (e.g., room temperature) for 16-24 hours.
e Upon completion, carefully vent the hydrogen pressure.

» Remove the solvent using a rotary evaporator.

 Purify the crude product by silica gel column chromatography to yield (S)-(+)-methyl 3-
hydroxy-2-methylpropanoate.

o Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Key Chemical Transformations
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The bifunctional nature of methyl 3-hydroxy-2-methylpropanoate allows for a variety of
selective chemical transformations at either the hydroxyl or the ester group.

Oxidation of the Hydroxyl Group: Swern Oxidation

The primary alcohol can be selectively oxidized to the corresponding aldehyde, methyl 2-
formylpropanoate, under mild conditions using the Swern oxidation. This transformation is
invaluable as it avoids over-oxidation to the carboxylic acid and proceeds at low temperatures,
preserving sensitive functional groups. The causality behind this protocol involves the activation
of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the reactive electrophilic sulfur
species, which is then attacked by the alcohol. Subsequent deprotonation by a hindered base
(triethylamine) induces an elimination to form the aldehyde.

Swern Oxidation Workflow

1) (COCI)2, DMSO, CH:Cl2
-78°C
2) EtsN

Methyl 3-Hydroxy-

[Z-methylpropanoate Methyl 2-Formylpropanoate]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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